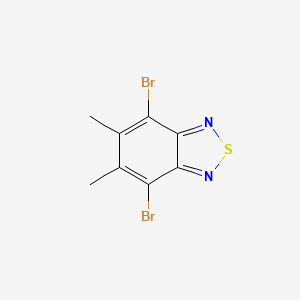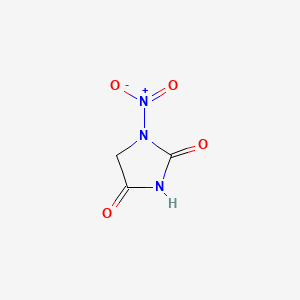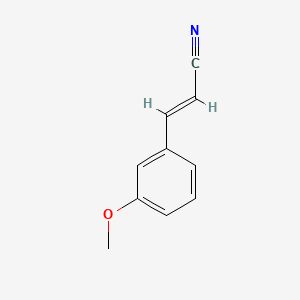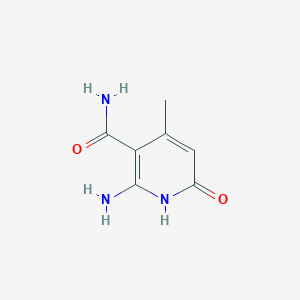
4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole
概要
説明
4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole is an organic compound with the molecular formula C8H6Br2N2S. It is a derivative of benzothiadiazole, characterized by the presence of two bromine atoms and two methyl groups. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers.
準備方法
Synthetic Routes and Reaction Conditions
4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole can be synthesized through the bromination of 5,6-dimethyl-2,1,3-benzothiadiazole. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are employed using reagents like boronic acids or stannanes.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzothiadiazoles can be formed.
Coupled Products: Conjugated polymers or oligomers with extended π-systems are typically obtained.
科学的研究の応用
4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes (LEDs) and organic photovoltaic cells.
Conducting Polymers: The compound is a key monomer in the synthesis of conducting polymers, which are used in flexible electronic devices.
Material Science: It is employed in the development of new materials with unique electronic properties for use in sensors and transistors.
作用機序
The mechanism by which 4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole exerts its effects is primarily through its ability to participate in π-conjugation. The bromine atoms and methyl groups influence the electronic properties of the benzothiadiazole core, making it suitable for use in electronic applications. The compound interacts with molecular targets such as electron-accepting or electron-donating groups, facilitating charge transfer processes in electronic devices.
類似化合物との比較
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Lacks the methyl groups, resulting in different electronic properties.
4,7-Dibromo-5,6-dimethyl-2,1,3-benzoselenadiazole: Contains selenium instead of sulfur, leading to variations in reactivity and stability.
4,7-Dibromo-2,1,3-benzoxadiazole: Contains oxygen instead of sulfur, affecting its electronic characteristics.
Uniqueness
4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole is unique due to the presence of both bromine atoms and methyl groups, which enhance its solubility and electronic properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics.
特性
IUPAC Name |
4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2S/c1-3-4(2)6(10)8-7(5(3)9)11-13-12-8/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHBZGHKIVBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C(=C1C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,7-Diazabicyclo[2.2.1]heptane](/img/structure/B3350449.png)

![4-(piperazin-1-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3350471.png)

![5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3350494.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3350495.png)

![2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine](/img/structure/B3350510.png)
![5H-tetrazolo[5,1-a]isoindole](/img/structure/B3350516.png)

![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine](/img/structure/B3350533.png)
![3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3350536.png)
![4-Methoxypyrido[2,3-d]pyrimidine](/img/structure/B3350543.png)
